(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride
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Overview
Description
(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO2S. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups. The compound is known for its applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride typically involves the reaction of 4-chloropyridine with methanesulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a specific range to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are carefully monitored to maintain the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can also undergo reduction reactions to yield reduced forms of the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, in substitution reactions, the major products are typically the substituted derivatives of the original compound. In oxidation reactions, the products are often oxidized forms of the compound, while in reduction reactions, the products are reduced forms of the molecule .
Scientific Research Applications
(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and intermediates.
Biology: The compound is used in biochemical studies to investigate the interactions of molecules and the mechanisms of biological processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being studied .
Comparison with Similar Compounds
Similar Compounds
(4-Chloropyridin-2-yl)methanesulfonyl chloride: This compound is similar in structure but lacks the hydrochloride group.
(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound has a similar pyridine ring structure but different functional groups.
(4-Chloro-pyridin-2-yl)-methanol: This compound has a similar core structure but different substituents.
Uniqueness
(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(4-chloropyridin-2-yl)methanesulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S.ClH/c7-5-1-2-9-6(3-5)4-12(8,10)11;/h1-3H,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLNUURNCUXADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CS(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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